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molecular formula C9H9IN4O B8277109 N-(2-azidoethyl)-2-iodobenzamide

N-(2-azidoethyl)-2-iodobenzamide

Cat. No. B8277109
M. Wt: 316.10 g/mol
InChI Key: GCXMJRBJGCAQHP-UHFFFAOYSA-N
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Patent
US08367713B2

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, 2-iodobenzoyl chloride (0.312 g, 1.17 mmol) was reacted with 2-azidoethanamine (0.101 g, 1.17 mmol) and triethylamine (0.237 g, 2.34 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-2-iodobenzamide (0.272 g, 74%). 1H NMR (300 MHz, CDCl3) δ 7.84 (d, 1H), δ 7.33 (m, 2H), δ 7.08 (t, 1H), δ 6.51 (s, 1H), δ 3.54 (s, 2H), δ 3.53 (s, 2H) ppm; 13C NMR (75 MHz, CDCl3) δ 169.9, 141.9, 140.0, 131.5, 128.4, 128.4, 92.7, 50.8, 39.6 ppm; HRMS (ESI) calcd for C9H91N4O (M+) 315.9821, found 315.9820.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.312 g
Type
reactant
Reaction Step One
Quantity
0.101 g
Type
reactant
Reaction Step Two
Quantity
0.237 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][NH:6][C:7](=[O:21])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCCCCC)=[N+:2]=[N-:3].[I:22]C1C=CC=CC=1C(Cl)=O.N(CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][C:7](=[O:21])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=1[I:22])=[N+:2]=[N-:3]

Inputs

Step One
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
Name
Quantity
0.312 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0.101 g
Type
reactant
Smiles
N(=[N+]=[N-])CCN
Name
Quantity
0.237 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCNC(C1=C(C=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.272 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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